![molecular formula C17H13BrN2O4 B6043895 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide](/img/structure/B6043895.png)
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide, also known as BHMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHMA is a synthetic compound that can be produced through a multistep chemical process.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide is not fully understood. However, it is believed that 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide exerts its anticancer activity by inducing apoptosis, a programmed cell death process. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide may also inhibit the activity of protein kinases, which can disrupt cell signaling pathways and lead to cell death.
Biochemical and Physiological Effects:
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been shown to inhibit the activity of protein kinases, which can disrupt cell signaling pathways and lead to cell death. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
Advantages and Limitations for Lab Experiments
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide is also stable and can be stored for long periods without degradation. However, 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide has some limitations for lab experiments. It is a relatively new compound, and its properties and potential applications are still being investigated. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide is also a toxic compound that requires careful handling and disposal.
Future Directions
There are several future directions for research on 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide. One potential direction is to investigate its potential applications as a fluorescent probe for imaging biological systems. Another direction is to study its potential as an inhibitor of protein kinases and its role in disrupting cell signaling pathways. Additionally, further studies are needed to understand the mechanism of action of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide and its potential applications in medicinal chemistry.
Synthesis Methods
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide is synthesized through a multistep process that involves the reaction of 3-bromo-4-hydroxy-5-methoxyphenylboronic acid with 4-hydroxyphenylacetonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with acryloyl chloride to produce 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide. The purity of 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. 3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-24-15-8-10(7-14(18)16(15)22)6-11(9-19)17(23)20-12-2-4-13(21)5-3-12/h2-8,21-22H,1H3,(H,20,23)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSFFZXLINNFPF-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.